molecular formula C27H38BClO2Si B13944124 ((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

Cat. No.: B13944124
M. Wt: 468.9 g/mol
InChI Key: DKMBXUQKFSOQRP-UHFFFAOYSA-N
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Description

2-[7-Chloro-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-Chloro-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach is the coupling of a naphthalene derivative with a boronate ester under specific conditions. The reaction conditions often require the use of palladium catalysts and bases to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[7-Chloro-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a dihydro derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[7-Chloro-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic cycles. The pathways involved often include transmetalation and oxidative addition, which are key steps in many catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • **Tris(trimethylsilyl)s

Properties

Molecular Formula

C27H38BClO2Si

Molecular Weight

468.9 g/mol

IUPAC Name

2-[2-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C27H38BClO2Si/c1-18(2)32(19(3)4,20(5)6)17-16-22-24(29)15-14-21-12-11-13-23(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-15,18-20H,1-10H3

InChI Key

DKMBXUQKFSOQRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C[Si](C(C)C)(C(C)C)C(C)C)Cl

Origin of Product

United States

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